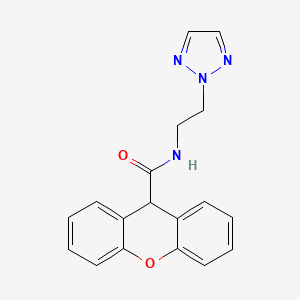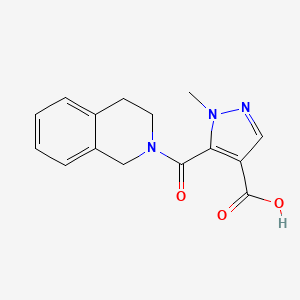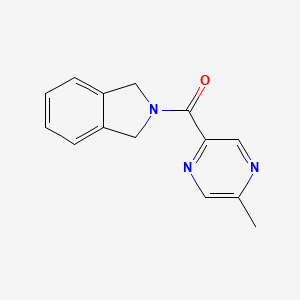
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide” is a complex organic compound. It contains a triazole ring, which is a type of heterocyclic ring structure found in a wide range of biological compounds . The compound also contains a xanthene backbone, which is a tricyclic structure that forms the core of many fluorescent dyes .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a process like azide-alkyne Huisgen cycloaddition . The xanthene backbone could be formed through a different pathway, such as a Friedel-Crafts acylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures. The triazole ring is a five-membered ring with two nitrogen atoms, while the xanthene backbone is a three-ring system with two aromatic rings fused to a central oxygen-containing ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazole ring is known to participate in a variety of reactions, including substitutions and additions . The xanthene backbone, being aromatic, might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its specific structure. For example, the presence of the triazole ring could potentially increase the compound’s polarity and improve its solubility in polar solvents .Scientific Research Applications
a. Anticancer Agents: 1,2,3-Triazoles have been investigated for their anticancer activity. Researchers have synthesized derivatives of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide and evaluated their cytotoxic effects against cancer cell lines. These compounds may act as potential chemotherapeutic agents.
b. Antimicrobial Activity: The compound’s triazole moiety can be modified to enhance its antimicrobial properties. Researchers have explored its potential as an antibacterial or antifungal agent. Structural modifications can lead to improved efficacy against specific pathogens.
Computational Chemistry
Theoretical studies on the electronic and magnetic properties of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide can provide insights into its stability, reactivity, and electronic structure. Density functional theory (DFT) calculations can elucidate its behavior in different environments.
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(triazol-2-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(19-11-12-22-20-9-10-21-22)17-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)17/h1-10,17H,11-12H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQOWKDBZBDBTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4N=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-9H-xanthene-9-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2562529.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2562530.png)
![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2562531.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2562533.png)
![2-[(2-Aminoethyl)amino]-5-nitrobenzonitrile](/img/structure/B2562538.png)

![Methyl 2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2562541.png)


![4-chloro-2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]phenol](/img/structure/B2562545.png)
![Ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B2562546.png)

![N-[(1S,2R)-2-(2-Methylpyrazol-3-yl)cyclohexyl]prop-2-enamide](/img/structure/B2562548.png)